2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}-1H-isoindole-1,3(2H)-dione features a complex heterocyclic architecture. Its structure integrates:
- A 1H-isoindole-1,3(2H)-dione core, a phthalimide derivative known for its role in medicinal chemistry (e.g., anti-inflammatory or kinase inhibition).
- A piperazine ring substituted with a 4-fluorophenyl group, a motif frequently associated with central nervous system (CNS) targeting due to its affinity for neurotransmitter receptors.
- A phenylpropan-2-yl linker connecting the piperazine and isoindole-dione moieties, influencing steric and electronic properties.
Properties
IUPAC Name |
2-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3/c28-20-10-12-21(13-11-20)29-14-16-30(17-15-29)27(34)24(18-19-6-2-1-3-7-19)31-25(32)22-8-4-5-9-23(22)26(31)33/h1-13,24H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZSMLGEPNHZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.
Introduction of the Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorophenyl group.
Formation of the Phenylpropanone Moiety: The phenylpropanone moiety is synthesized separately by reacting benzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form 1-phenyl-2-propanone.
Coupling of the Piperazine and Phenylpropanone Moieties: The fluorophenyl-substituted piperazine is then coupled with the phenylpropanone moiety using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired intermediate.
Formation of the Isoindole-Dione Structure: The final step involves the cyclization of the intermediate with phthalic anhydride under acidic conditions to form the isoindole-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. Additionally, it may inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Physical Properties
Key Observations :
- The target compound’s isoindole-dione core distinguishes it from sulfonamide-based analogues (e.g., 6d, 6k, 6l), which may exhibit higher aqueous solubility due to polar sulfonamide groups.
- Melting Points : Piperazine derivatives with bis(4-fluorophenyl)methyl groups (6k, 6l) show higher melting points (~220–230°C), likely due to enhanced crystallinity from fluorine’s electronegativity. The target compound’s melting point is unreported but may align with this trend.
Functional Group Impact on Bioactivity
- Piperazine Derivatives : The 4-fluorophenyl-piperazine moiety is common in serotonin/dopamine receptor ligands (e.g., aripiprazole). Substitution at the piperazine nitrogen (e.g., benzhydryl in 6d vs. bis(4-fluorophenyl)methyl in 6k) modulates receptor selectivity and potency.
- Isoindole-dione vs.
Biological Activity
The compound 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}-1H-isoindole-1,3(2H)-dione , often referred to as a piperazine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine Ring : Known for its ability to interact with various neurotransmitter receptors.
- Fluorophenyl Group : Enhances lipophilicity, aiding in the compound's ability to penetrate biological membranes.
- Isoindole-Dione Moiety : Contributes to binding affinity and specificity for biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H30FN3O3 |
| Molecular Weight | 458 Da |
| IUPAC Name | This compound |
| SMILES | CCCCCCCCCC |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine component is known for modulating serotonin and dopamine receptors, which are critical in treating mood disorders and neurological conditions.
Key Mechanisms:
- Receptor Modulation : The piperazine ring interacts with neurotransmitter receptors, potentially enhancing or inhibiting their activity.
- Blood-Brain Barrier Penetration : The fluorophenyl group facilitates the compound's ability to cross the blood-brain barrier, making it a candidate for CNS-targeted therapies.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism.
Biological Activity and Research Findings
Research has demonstrated various biological activities associated with this compound. Notably, studies have explored its potential as an inhibitor of tyrosinase and other enzymes relevant to neuropharmacology.
Case Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of derivatives related to the piperazine structure on Agaricus bisporus tyrosinase (AbTYR). The compound exhibited competitive inhibition with an IC50 value of approximately 0.18 μM, significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) .
Table 2: Inhibitory Effects on Tyrosinase
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 2-{...} | 0.18 | Competitive inhibitor |
| Kojic Acid | 17.76 | Reference compound |
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity. Variations in the piperazine substituents and the isoindole structure can lead to significant changes in potency and selectivity.
Key Observations:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and receptor binding.
- Piperazine Variants : Different substitutions on the piperazine ring influence receptor selectivity and overall efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
